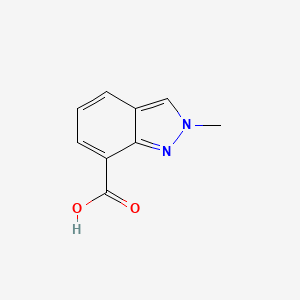

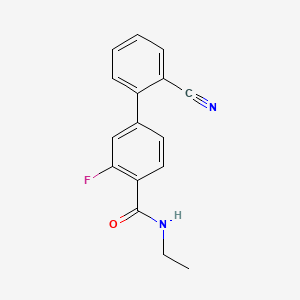

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide” is a complex organic molecule. Based on its name, it likely contains a benzamide group, which is common in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as “2-(2-cyanophenyl)-N-phenylacetamide” derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates using AlMe3 as a catalyst .Aplicaciones Científicas De Investigación

Radiolabeled Antagonists for PET Imaging

- [18F]p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine) has been extensively studied as a 5-HT1A antagonist for the study of the serotonergic neurotransmission with PET. These studies include the synthesis, radiochemistry, animal (rats, cats, and monkeys) data with autoradiography and PET, human data with PET, toxicity, and metabolism analyses (Plenevaux et al., 2000).

Development of Radiolabeled Compounds for Bioconjugation

- [(18)F]FBEM (N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide) represents a prosthetic group for the radiolabeling of the free sulfhydryl groups of peptides and proteins, showcasing an automated synthesis process. This development facilitates the creation of radiolabeled compounds for various research and diagnostic applications (Kiesewetter et al., 2011).

Synthesis and Pharmacological Applications

- A practical and scalable synthesis route for compounds like (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate highlights the chemical development efforts for potential If channel inhibitors. This showcases the process chemistry advancements in creating more efficient and environmentally friendly production methods for pharmacologically active compounds (Yoshida et al., 2014).

Novel Fluorescent Probes and Materials

- Research on N-(arylsulfonyl)-4-fluorobenzamides delves into the structural and chemical properties that influence material fluorescence and could have implications for developing new optical materials or molecular probes (Suchetan et al., 2016).

Direcciones Futuras

While specific future directions for “4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide” were not found, research on related compounds suggests potential therapeutic applications. For example, “2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5) undecane” (CIMO) has been reported as a potent inhibitor of the JNK pathway in hepatocellular carcinoma .

Propiedades

IUPAC Name |

4-(2-cyanophenyl)-N-ethyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-2-19-16(20)14-8-7-11(9-15(14)17)13-6-4-3-5-12(13)10-18/h3-9H,2H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWCLJQNMXGFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742885 |

Source

|

| Record name | 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Cyanophenyl)-N-ethyl-2-fluorobenzamide | |

CAS RN |

1365272-25-8 |

Source

|

| Record name | 2'-Cyano-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)